molecular formula C17H15N3O B2998207 N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide CAS No. 176693-63-3

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B2998207
CAS No.: 176693-63-3
M. Wt: 277.327
InChI Key: UCAMZCQRXFHFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is a synthetic compound featuring a benzimidazole core fused to a phenyl ring, with a cyclopropanecarboxamide substituent at the ortho position. The benzimidazole moiety is a nitrogen-containing heterocycle known for its diverse biological activities, including enzyme inhibition and antimicrobial properties . The cyclopropane ring, a strained three-membered carbon structure, is often incorporated to enhance metabolic stability and modulate physicochemical properties.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(11-9-10-11)20-13-6-2-1-5-12(13)16-18-14-7-3-4-8-15(14)19-16/h1-8,11H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAMZCQRXFHFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Benzimidazole and Cyclopropanecarboxamide Motifs

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Biological Activity/Application Reference ID
N-[2-(1H-Benzimidazol-2-yl)phenyl]cyclopropanecarboxamide Cyclopropanecarboxamide at ortho position of phenyl-benzimidazole Not explicitly stated (potential enzyme inhibition)
N-[3-[(2R)-5-Benzoyl-2H-benzimidazol-2-yl]phenyl]cyclopropanecarboxamide Cyclopropanecarboxamide at meta position; 5-benzoyl substitution on benzimidazole Unknown (virtual screening candidate for COMT inhibition)
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide Cyclopropanecarboxamide with tetrahydrofuran and chlorophenyl groups Pesticide (cyprofuram)
2-[(Substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide Semicarbazone-benzimidazole hybrid with propylsulfanyl group α-Glucosidase inhibition (IC50: 12.88–44.35 μg/mL)
(1S,2S)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(pyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide Cyclopropanecarboxamide with benzothiazole and pyridine substituents Undisclosed (structural focus in crystallography)

Key Observations

Positional Effects of Substituents :

  • The placement of the cyclopropanecarboxamide group (ortho vs. meta) significantly influences biological activity. For example, N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide may exhibit different binding affinities compared to its meta-substituted analog due to steric and electronic variations .

Role of Heterocyclic Cores :

  • Benzimidazole derivatives (e.g., semicarbazone hybrids in ) demonstrate potent α-glucosidase inhibition, suggesting that the target compound could share similar mechanisms. In contrast, benzothiazole-containing analogs (e.g., ) prioritize structural diversity over direct functional overlap.

Biological Activity Divergence :

  • The cyclopropanecarboxamide group is versatile: in cyprofuram , it contributes to pesticidal properties, whereas in semicarbazone-benzimidazole hybrids , it enhances enzyme inhibitory activity. This highlights the scaffold’s adaptability to distinct applications.

Comparative Efficacy: The α-glucosidase inhibitory activity of semicarbazone-benzimidazole compounds (IC50 ~12.88 μg/mL) surpasses that of acarbose (IC50 ~40.06 μg/mL) .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their diverse pharmacological profiles, including antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of various substituents on the benzimidazole scaffold can significantly influence the biological activity of these compounds. N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is one such derivative that has been studied for its therapeutic potential.

Antibacterial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds similar to N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide possess potent inhibitory effects against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Benzimidazole Derivatives

Compound NameMIC (µg/ml)Target Bacteria
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide4S. aureus
Compound A8E. coli
Compound B2M. luteus

Antifungal Activity

In addition to antibacterial properties, benzimidazole derivatives have shown antifungal activity. For example, compounds with similar structures have been tested against fungi such as Candida albicans and Aspergillus fumigatus, demonstrating varying degrees of effectiveness .

Structure-Activity Relationship (SAR)

The SAR of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide indicates that modifications to the benzimidazole core and the cyclopropanecarboxamide moiety can enhance biological activity. Substituents at specific positions on the phenyl ring have been correlated with increased potency against bacterial strains.

Figure 1: General Structure of Benzimidazole Derivatives

Benzimidazole Structure

Study 1: Synthesis and Evaluation

A study synthesized several benzimidazole derivatives, including N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide, and evaluated their biological activities. The results indicated that this compound exhibited notable antibacterial activity with an MIC comparable to standard antibiotics .

Study 2: In Vivo Efficacy

Another research effort focused on the in vivo efficacy of this compound in animal models infected with resistant bacterial strains. The findings revealed a significant reduction in bacterial load, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Q & A

Q. What are the optimal synthetic routes and purification methods for N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide?

The compound is typically synthesized via coupling reactions between cyclopropanecarboxylic acid derivatives and benzimidazole-containing intermediates. Key steps include:

  • Bromopyridine coupling : Using Pinacoboronate intermediates (e.g., compound 11 in ) with brominated heterocycles under Suzuki-Miyaura conditions, yielding derivatives with 43–13% efficiency .
  • Reflux conditions : Heating intermediates (e.g., benzimidazole-aniline derivatives) in methanol or DMF at 100°C for 4–6 hours under reflux, followed by recrystallization in methanol for purification .
  • Critical purification steps : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (≥98% purity validation) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify cyclopropane, benzimidazole, and amide moieties (e.g., δ ~1.3 ppm for cyclopropane protons) .
  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths and angles, particularly for cyclopropane ring strain analysis (e.g., C–C bonds ~1.51 Å) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 370.220) .

Q. How is the compound’s preliminary biological activity assessed in vitro?

  • Enzyme inhibition assays : Dose-response curves against targets like RIPK3 (IC50_{50} determination via fluorescence polarization) .
  • Cell viability assays : MTT or ATP-lite protocols in cancer/non-cancer cell lines to evaluate cytotoxicity (e.g., EC50_{50} values in µM range) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or ITC to measure interactions with proteins like EGFR or COMT .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding mode with targets like RIPK3 or EGFR?

  • Pharmacophore-based virtual screening : Align compound features (e.g., benzimidazole as hydrogen bond donor, cyclopropane as hydrophobic core) with target active sites .
  • Molecular dynamics (MD) simulations : Nanosecond-scale simulations (e.g., using GROMACS) to assess stability of ligand-receptor complexes, focusing on key residues (e.g., RIPK3’s kinase domain) .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding affinities and guide SAR .

Q. How do researchers resolve contradictions in reported biological activity across studies?

  • Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. ITC for binding) .
  • Purity verification : Re-analyze compounds via HPLC and LC-MS to rule out degradation products .
  • Species-specific effects : Compare activity in human vs. murine cell lines to identify metabolic differences .

Q. What strategies improve the compound’s metabolic stability and pharmacokinetics?

  • Prodrug design : Introduce ester or phosphate groups to enhance solubility (e.g., lactate salt formulations in ) .
  • Liver microsome assays : Identify metabolic hotspots (e.g., cyclopropane ring oxidation) and block them with fluorinated substituents .
  • In silico ADMET prediction : Use tools like SwissADME to optimize logP (<5) and reduce CYP450 inhibition .

Q. How are structure-activity relationships (SAR) systematically explored for derivatives?

  • Substituent variation : Synthesize analogs with modified benzimidazole (e.g., 5-methylpyrazole) or cyclopropane (e.g., fluoro-substituted) groups .
  • Bioisosteric replacement : Replace amide with sulfonamide or urea to enhance hydrogen bonding .
  • 3D-QSAR modeling : CoMFA/CoMSIA to correlate spatial-electronic features with activity .

Q. What experimental designs validate target selectivity against off-target kinases?

  • Kinase profiling panels : Screen against 100+ kinases (e.g., DiscoverX KINOMEscan) to identify selectivity ratios .
  • Competitive binding assays : Use ATP-competitive probes (e.g., [3H^{3}H]-staurosporine) to quantify displacement .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics to confirm downstream effector modulation .

Q. How can polymorphism or crystallinity issues be addressed during formulation?

  • Differential scanning calorimetry (DSC) : Identify polymorphic transitions (e.g., melting points ~200–220°C) .
  • Powder X-ray diffraction (PXRD) : Compare experimental vs. simulated patterns to ensure crystalline consistency .
  • Co-crystallization : Use counterions (e.g., picrate) to stabilize the lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.